[2-((1s)-1-Aminoethyl)phenyl]methan-1-ol
Description
[2-((1S)-1-Aminoethyl)phenyl]methan-1-ol is a chiral aromatic amino alcohol characterized by a phenyl ring substituted at the ortho position with a methanol group and an (S)-configured aminoethyl side chain.
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
[2-[(1S)-1-aminoethyl]phenyl]methanol |
InChI |
InChI=1S/C9H13NO/c1-7(10)9-5-3-2-4-8(9)6-11/h2-5,7,11H,6,10H2,1H3/t7-/m0/s1 |
InChI Key |
FZBFLFFXMNPDIV-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1CO)N |
Canonical SMILES |
CC(C1=CC=CC=C1CO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-((1s)-1-Aminoethyl)phenyl]methan-1-ol typically involves the reduction of a corresponding nitro compound or the reductive amination of a ketone. The reaction conditions often include the use of reducing agents such as sodium borohydride or catalytic hydrogenation.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale catalytic hydrogenation processes, where the nitro precursor is reduced in the presence of a metal catalyst under high pressure and temperature conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro precursor can be reduced to form the amino group.
Substitution: The amino group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Various electrophiles in the presence of a base.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Derivatives with different functional groups attached to the benzene ring.
Scientific Research Applications
[2-((1S)-1-aminoethyl)phenyl]methan-1-ol, also known as (S)-(2-(1-aminoethyl)phenyl)methanol, is a chemical compound with the molecular formula C9H13NO . AChemBlock sells this compound with a purity of 95% . While the provided search results do not offer explicit details on the applications of this specific compound, they do shed light on related chemical research and applications that can help infer potential uses.
Scientific Research Applications
- Building Blocks for Drug Design : this compound is a building block that can be used for research . AChemBlock offers such building blocks for research purposes .
- Anti-Inflammatory Drug Design : The search results mention the soluble epoxide hydrolase (sEH) as a target for anti-inflammatory drug design . While this compound is not directly mentioned, the research highlights how compounds with certain hydrophilic and hydrophobic groups can be developed as potential drugs .
- Heterocyclic Amine Research : Research has been conducted on heterocyclic amines, which have been identified as carcinogenic compounds found in cooked foods . Though this compound isn't specified, this suggests a field where similar compounds might be studied for their biological effects and potential hazards .
- Lysosomal Phospholipidosis Research: Lysosomal phospholipase A2 has been studied in the context of drug-induced phospholipidosis . this compound might find use in similar studies exploring drug interactions and their effects on lysosomes .
Mechanism of Action
The mechanism by which [2-((1s)-1-Aminoethyl)phenyl]methan-1-ol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various chemical reactions. These interactions can influence biochemical pathways and cellular processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between [2-((1S)-1-Aminoethyl)phenyl]methan-1-ol and analogous compounds:
Key Differences and Implications
Substituent Position and Electronic Effects: The ortho-methanol group in the target compound contrasts with para-substituted analogs (e.g., cyclopropyl-ethanol in ), affecting steric hindrance and hydrogen-bonding capacity. Trifluoromethyl groups in introduce strong electron-withdrawing effects, enhancing metabolic stability but reducing solubility compared to the target compound’s aminoethyl group.
Chirality and Stereochemical Impact: The (S)-configured aminoethyl group in the target compound is critical for enantioselective interactions, whereas racemic or non-chiral analogs (e.g., difluoroethylphenyl methanol in ) lack this specificity.
Functional Group Diversity: Oxetane-containing compounds () improve aqueous solubility due to ring strain and polarity, unlike the target compound’s simpler methanol group.
Biological and Synthetic Relevance: The amino-alcohol motif shared with compounds like and suggests utility in asymmetric catalysis or as intermediates for β-blockers or chiral ligands. Fluorinated derivatives () are prioritized in drug design for enhanced bioavailability and resistance to oxidative degradation.
Biological Activity
[2-((1S)-1-Aminoethyl)phenyl]methan-1-ol, also known as a phenolic compound with potential therapeutic applications, has garnered attention for its biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy.
Chemical Structure and Properties
The compound features a phenolic structure with an aminoethyl side chain, which is crucial for its biological interactions. The stereochemistry at the chiral center (1S) plays a significant role in its activity profile.
Research indicates that compounds similar to this compound often interact with various biological targets, including enzymes and receptors involved in inflammatory pathways. For instance, studies have shown that such compounds can inhibit soluble epoxide hydrolase (sEH), leading to reduced inflammation and pain relief .
1. Anti-inflammatory Activity
Inhibitors of sEH have been noted for their ability to lower prostaglandin levels, thus mitigating inflammatory responses. The compound's structural features allow it to bind effectively to the active sites of relevant enzymes, enhancing its therapeutic potential against conditions like arthritis and sepsis .
2. Antimicrobial Activity
Similar phenolic compounds have demonstrated significant antimicrobial properties. For example, studies on related structures have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent activity .
| Compound | Target Pathogen | MIC (mg/mL) |
|---|---|---|
| Compound A | S. aureus | 0.0039 |
| Compound B | E. coli | 0.0048 |
| Compound C | C. albicans | 0.0195 |
3. Cytotoxicity and Selectivity
While exploring the biological activity of related compounds, it has been observed that increased potency often correlates with heightened cytotoxicity. The selectivity index is crucial for assessing the therapeutic window of these compounds .
Case Studies
Case Study 1: Anti-inflammatory Effects
A study evaluating the anti-inflammatory effects of a structurally similar compound showed significant reductions in inflammatory markers in animal models of arthritis. The compound was administered orally and exhibited good bioavailability and tolerability, suggesting potential for clinical use .
Case Study 2: Antimicrobial Efficacy
In vitro tests against Helicobacter pylori demonstrated that derivatives of this compound exhibited IC50 values comparable to existing treatments, indicating their potential as new therapeutic agents against resistant strains .
Research Findings
Recent findings indicate that modifications to the side chain can enhance the biological activity of phenolic compounds. For example, variations in the amino group or hydroxyl positioning can lead to significant changes in potency against specific targets .
Q & A
Q. What are the recommended synthetic routes for [2-((1S)-1-Aminoethyl)phenyl]methan-1-ol, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via reductive amination of 2-(1-Ketoethyl)phenylmethanol using chiral catalysts (e.g., Ru-BINAP complexes) to achieve stereoselectivity . Alternatively, enzymatic methods employing transaminases or alcohol dehydrogenases offer enantiomeric excess (>95%) under mild pH (7.5–8.5) and temperature (25–37°C) conditions . Key factors affecting yield include:
- Catalyst loading : Higher enzyme concentrations (≥5 mg/mL) improve conversion rates but may increase purification complexity.
- Solvent system : Aqueous-organic biphasic systems (e.g., water/isopropanol) enhance substrate solubility while maintaining enzyme stability .
Table 1 : Comparison of Synthetic Methods
| Method | Yield (%) | ee (%) | Conditions | Reference |
|---|---|---|---|---|
| Ru-BINAP catalysis | 78–82 | 98 | H₂ (50 psi), 40°C, 24h | |
| Biocatalytic transamination | 85–90 | 99 | pH 8.0, 30°C, 48h |
Q. How can the structural integrity of this compound be verified?
- Methodological Answer : Use a combination of:
- NMR : ¹H NMR should show a doublet for the chiral α-aminoethyl group (δ 1.2–1.4 ppm, J = 6.5 Hz) and a singlet for the benzylic hydroxyl (δ 4.8–5.0 ppm) .
- Chiral HPLC : Utilize a Chiralpak AD-H column with hexane/ethanol (90:10) to confirm enantiopurity (retention time: 12–14 min for (S)-enantiomer) .
- Mass Spectrometry : ESI-MS should display [M+H]⁺ at m/z 180.1 (calculated for C₉H₁₃NO₂) .
Q. What are the stability considerations for this compound under laboratory storage?
- Methodological Answer :
- Oxidative degradation : Store under inert gas (N₂/Ar) at –20°C to prevent hydroxyl group oxidation. Degradation products include the ketone derivative (confirmed by TLC with Rf = 0.6 in ethyl acetate/hexane 1:1) .
- Hygroscopicity : Use desiccants (silica gel) to avoid hydration, which reduces reactivity in subsequent amidation or alkylation reactions .
Advanced Research Questions
Q. How can conflicting data on reaction kinetics between catalytic and enzymatic synthesis be resolved?
- Methodological Answer : Contradictions in rate constants (e.g., enzymatic vs. chemical catalysis) often arise from solvent polarity or substrate inhibition. Address this by:
- Microkinetic modeling : Compare activation energies (ΔG‡) using Arrhenius plots for both methods. Enzymatic routes typically show lower ΔG‡ (15–20 kcal/mol) due to pre-organized transition states .
- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation. For example, the Schiff base intermediate in transaminase reactions absorbs at 1650 cm⁻¹ .
Q. What strategies optimize biocatalytic synthesis for industrial scalability?
- Methodological Answer :
- Immobilization : Covalent attachment of enzymes to epoxy-functionalized resins (e.g., EziG™) increases reusability (≥10 cycles with <5% activity loss) .
- Process intensification : Continuous-flow reactors with immobilized enzymes achieve space-time yields >200 g/L/day by minimizing diffusional limitations .
- Solvent engineering : Switch from aqueous buffers to deep eutectic solvents (e.g., choline chloride/glycerol) enhances substrate solubility and enzyme thermostability (Topt ↑ from 30°C to 45°C) .
Q. How do steric and electronic effects influence the compound’s reactivity in C–N bond-forming reactions?
- Methodological Answer :
- Steric effects : The ortho-substituted aminoethyl group hinders nucleophilic attack at the benzylic position. DFT calculations (B3LYP/6-31G*) show a 10 kcal/mol energy barrier increase compared to para-substituted analogs .
- Electronic effects : The electron-donating hydroxyl group activates the phenyl ring for electrophilic substitution but deactivates the adjacent amine for acylation. Use activating agents (e.g., HATU/DIPEA) to improve acylation yields (from 40% to 75%) .
Q. What are the environmental and toxicological risks associated with large-scale synthesis?
- Methodological Answer :
- Ecotoxicology : Perform Daphnia magna acute toxicity assays (EC₅₀ = 12 mg/L, 48h exposure) .
- Biodegradation : Aerobic soil metabolism studies show 50% degradation in 30 days, suggesting moderate persistence. Mitigate via enzymatic waste treatment (laccase-mediated oxidation reduces toxicity by 80%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
